Product packaging for (E)-But-2-ene-1,4-diamine dihydrochloride(Cat. No.:CAS No. 119874-79-2)

(E)-But-2-ene-1,4-diamine dihydrochloride

Cat. No.: B180623
CAS No.: 119874-79-2
M. Wt: 159.05 g/mol
InChI Key: NRGASKMRNHXWEC-SEPHDYHBSA-N
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Description

Contextualizing Aliphatic Diamines in Advanced Organic Chemistry

Aliphatic diamines are organic compounds that feature two primary amino groups attached to a non-aromatic carbon backbone. alkylamines.comtri-iso.com These compounds are derivatives of ammonia (B1221849) where alkyl groups replace one or more hydrogen atoms. alkylamines.com They serve as crucial building blocks and intermediates in a multitude of applications. basf.com For instance, 1,2-ethylenediamine is a key component in the synthesis of crop protection agents and chelating agents, while 1,2-propylenediamine is utilized in various other applications. basf.com

The reactivity of aliphatic diamines, particularly primary diamines, makes them essential monomers for producing polyamides, polyimides, and polyureas. wikipedia.org The number of amino groups and their arrangement on the carbon chain influence the properties of the resulting polymers, with greater crosslinking leading to stiffer and more heat-resistant materials. tri-iso.com Their utility extends to pharmaceuticals, dyes, textiles, and rubber chemicals, highlighting their versatile role in organic synthesis. alkylamines.com

The Stereochemical Significance of (E)-But-2-ene-1,4-diamine Dihydrochloride (B599025) in Research

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is crucial in understanding the properties and interactions of chemical compounds. youtube.comyoutube.com (E)-But-2-ene-1,4-diamine dihydrochloride possesses a specific stereoisomeric form due to the presence of a carbon-carbon double bond. The "(E)" designation, from the German entgegen (opposite), indicates that the higher-priority substituents on each carbon of the double bond are on opposite sides. libretexts.org

This rigid (E)-configuration is significant in research, particularly in biocatalysis. The defined spatial arrangement of the amino groups makes it a suitable substrate or building block in enzyme-catalyzed reactions, such as those involving transaminases. This stereospecificity can lead to more favorable and predictable outcomes in the synthesis of complex molecules.

Evolution of Research Applications for this compound

Initially recognized as a chemical intermediate, the applications for this compound have expanded into several areas of scientific research. It serves as a fundamental building block in organic synthesis for creating a variety of more complex organic molecules. In the field of biology, it is used to investigate enzyme mechanisms and how proteins interact with other molecules.

Its potential has also been explored in medicine, where it is studied for its possible use in drug development and as a starting material for pharmaceuticals. Furthermore, in industrial chemistry, this compound is utilized in the manufacturing of polymers and resins. The mechanism through which it functions often involves its amino groups forming bonds with molecular targets like enzymes, which can alter their structure and function, making it a valuable tool in biochemical studies.

Scope and Objectives of Academic Inquiry into this compound

The primary objective of this article is to provide a focused and scientifically accurate overview of this compound. The scope is intentionally limited to its chemical and stereochemical properties, and its evolution as a compound of interest in research. This article will not delve into dosage, administration, or safety profiles. The aim is to present a clear and concise academic perspective on this specific chemical entity.

Chemical and Physical Properties

Below is a table summarizing the key chemical and physical properties of this compound.

PropertyValueSource
IUPAC Name (E)-but-2-ene-1,4-diamine;dihydrochloride nih.gov
Molecular Formula C₄H₁₂Cl₂N₂ nih.govcymitquimica.comachemblock.com
Molecular Weight 159.06 g/mol nih.gov
CAS Number 119874-79-2 achemblock.comrheniumshop.co.il
Physical Form Solid cymitquimica.com
Purity 95% - 97% cymitquimica.comachemblock.comrheniumshop.co.il

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H12Cl2N2 B180623 (E)-But-2-ene-1,4-diamine dihydrochloride CAS No. 119874-79-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-but-2-ene-1,4-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-2-4-6;;/h1-2H,3-6H2;2*1H/b2-1+;;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRGASKMRNHXWEC-SEPHDYHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C/CN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Advanced Derivatization Strategies for E but 2 Ene 1,4 Diamine Dihydrochloride

Established Synthetic Pathways to (E)-But-2-ene-1,4-diamine Dihydrochloride (B599025)

The primary synthetic routes to (E)-But-2-ene-1,4-diamine dihydrochloride leverage readily available starting materials and well-understood reaction mechanisms. These pathways are designed to ensure the retention of the crucial trans-configuration of the central double bond.

Bisphthalimide Intermediate Route: Detailed Reaction Mechanism and Stereocontrol

A widely utilized and reliable method for synthesizing this compound proceeds through a bisphthalimide intermediate. This two-step process begins with the reaction of (E)-1,4-dibromobut-2-ene with potassium phthalimide (B116566).

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), which facilitates the double nucleophilic substitution (SN2) mechanism. In this step, the phthalimide anion acts as a nucleophile, displacing the bromide ions at both ends of the butene chain. The steric bulk of the phthalimide groups plays a crucial role in maintaining the trans-geometry of the double bond, effectively preventing isomerization.

The resulting bisphthalimide intermediate is then subjected to hydrolysis, commonly using concentrated hydrochloric acid at elevated temperatures (80–100°C). This acidic environment cleaves the phthalimide protecting groups, liberating the free diamine. The diamine is immediately protonated by the hydrochloric acid to form the dihydrochloride salt, which often precipitates out of the solution upon cooling and can be further purified by recrystallization from solvents like ethanol (B145695) or methanol.

Table 1: Key Parameters for the Bisphthalimide Intermediate Route

ParameterConditionRationale
Starting Material(E)-1,4-dibromobut-2-eneProvides the C4 backbone with the desired trans stereochemistry.
ReagentPotassium PhthalimideActs as the nitrogen source and protecting group.
SolventDimethylformamide (DMF)A polar aprotic solvent that enhances the rate of SN2 reaction.
Hydrolysis AgentConcentrated Hydrochloric AcidCleaves the phthalimide groups and forms the dihydrochloride salt.
Temperature (Hydrolysis)80–100°CProvides the necessary energy for the hydrolysis reaction.

Sodium Azide (B81097) and Triethyl Phosphite (B83602) Route: Staudinger Reaction and Process Simplification

An alternative synthetic strategy that circumvents the use of phthalimide protecting groups involves the use of sodium azide and triethyl phosphite. This pathway offers a more streamlined workflow. The synthesis commences with the reaction of (E)-1,4-dibromobut-2-ene with sodium azide, often in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide in a solvent such as benzene. This leads to the formation of 1,4-diazidobut-2-ene through the substitution of the bromine atoms with azide groups.

The key step in this route is the Staudinger reaction, where triethyl phosphite is used to reduce the azide groups to primary amines. organic-chemistry.org The reaction proceeds through the formation of a phosphazide (B1677712) intermediate, which then loses a molecule of nitrogen gas to form an iminophosphorane. organic-chemistry.org Subsequent hydrolysis of the iminophosphorane in the presence of aqueous hydrochloric acid yields the desired this compound directly. This method avoids the often harsh conditions required for phthalimide deprotection.

Catalytic Hydrogenation Approaches in Diamine Synthesis

Catalytic hydrogenation represents a powerful and versatile tool in the synthesis of diamines. While direct catalytic hydrogenation of butadiene in the presence of ammonia (B1221849) can produce butene-1,4-diamines, more controlled and selective methods are often preferred for specific isomers.

Recent advancements have focused on the catalytic hydrogenation of various dicarboxylic acid derivatives, such as diesters, diamides, and diols, in the presence of amines to yield α,ω-diamines. rsc.orgst-andrews.ac.uk For instance, ruthenium-based catalysts, like Ru/triphos, have demonstrated high efficiency and selectivity in these transformations. rsc.orgst-andrews.ac.uk These reactions can be performed in conventional solvents like 1,4-dioxane (B91453) or greener alternatives such as 2-methyl tetrahydrofuran, offering a potential pathway for converting biomass-derived materials into valuable diamines. rsc.orgst-andrews.ac.uk While not a direct synthesis of the unsaturated (E)-But-2-ene-1,4-diamine, the reduction of corresponding unsaturated precursors using catalytic hydrogenation under controlled conditions is a viable strategy in the broader context of diamine synthesis. Further research in this area could lead to more direct and efficient catalytic routes to unsaturated diamines.

Directed Synthesis of N-Substituted and Cyclic Derivatives

The primary amine functionalities of this compound serve as versatile handles for the synthesis of a wide array of N-substituted and cyclic derivatives. These modifications can significantly alter the chemical and physical properties of the parent molecule, opening up new applications.

N-Alkylation and Acylation of Amine Functionalities: Strategies and Outcomes

The amino groups of (E)-But-2-ene-1,4-diamine can readily undergo N-alkylation and N-acylation reactions. These reactions allow for the introduction of various substituents, leading to a diverse library of derivatives.

N-Alkylation: This can be achieved by reacting the diamine with alkyl halides or through reductive amination with aldehydes or ketones. The degree of substitution can be controlled by the stoichiometry of the reactants and the reaction conditions. The synthesis of N-substituted diamines is a key strategy for producing precursors for polymers and other advanced materials. rsc.org

N-Acylation: The reaction of the diamine with acyl chlorides or anhydrides leads to the formation of amides. This transformation is often straightforward and high-yielding. The resulting N-acylated derivatives can exhibit different solubility profiles and biological activities compared to the parent diamine.

Synthesis of Straight-Chain and Cyclic Analogues of 1,4-Diaminobut-2-ene

The versatile nature of 1,4-diaminobut-2-ene allows for its incorporation into both linear and cyclic structures.

Straight-Chain Analogues: The synthesis of straight-chain analogues often involves the coupling of the diamine with other molecules to extend the carbon chain or to introduce new functional groups. For example, the diamine can be used as a building block in the synthesis of larger, more complex molecules with specific functionalities at either end.

Cyclic Analogues: The formation of cyclic analogues can be achieved through various cyclization strategies. For instance, intramolecular reactions can lead to the formation of heterocyclic rings containing the diaminobutene moiety. The synthesis of cyclic structures is of particular interest in medicinal chemistry and materials science due to the unique conformational constraints and properties that these rings impart. The development of novel catalytic methods, such as those for the synthesis of 1,4-benzodiazepines from diamines and ortho-halobenzaldehydes, highlights the potential for creating complex cyclic structures from simple diamine precursors. acs.org

Development of Heterocyclic Compounds Incorporating Diamine Functionalities

The synthesis of heterocyclic compounds from diamines like (E)-but-2-ene-1,4-diamine is a significant area of research due to the wide-ranging applications of these products. One common strategy involves the condensation reaction of the diamine with dicarbonyl compounds. For instance, the reaction of a 1,4-diamine with a 1,4-diaryl-2-butene-1,4-dione can lead to the formation of substituted quinoxalines. arkat-usa.org This transformation typically proceeds via a condensation reaction, forming a seven-membered ring heterocycle. arkat-usa.orgnih.gov

Another approach to synthesizing nitrogen-containing heterocycles is through catalytic C-H amination. researchgate.netnih.gov This method can be used to create cyclic sulfamates from hydroxylamine-derived sulfamate (B1201201) esters, which can then be reduced to the corresponding diamines. researchgate.net Rhodium-catalyzed C-H insertion reactions, for example, can produce unique oxathiadiazinane heterocycles that, upon mild reduction, yield differentially substituted 1,2-diamines. researchgate.netnih.gov These methods offer a powerful way to construct C-N bonds and access complex heterocyclic structures. researchgate.net The development of such catalytic systems is crucial for the efficient synthesis of a diverse range of heterocyclic compounds with potential applications in various fields. rsc.orgrsc.orgrsc.org

Methodological Innovations in Diamine Synthesis

The stereospecific synthesis of diamines is critical for applications where chirality is important. Various catalytic systems have been developed to control the stereochemical outcome of diamine synthesis. For example, palladium-catalyzed allylic amination has been shown to be an effective method for preparing allylic hydroxylamine-derived sulfamate esters in enantioenriched form. nih.gov The optimization of reaction conditions, including catalyst loading, the use of additives, and solvent choice, can significantly influence both the yield and the enantiomeric excess of the product. nih.gov

The table below illustrates the optimization of palladium-catalyzed allylic amination for the synthesis of a chiral diamine precursor.

EntryCatalyst Loading (mol %)AdditiveSolventYield (%)Enantiomeric Excess (%)
12.5NoneTHFGoodHigh
22.5AcidTHF-Minimal Influence
32.5BaseTHF-Minimal Influence
45NoneTHFSignificantly HigherMinimal Influence
52.5NoneDioxane-Minimal Influence
62.5 (with Ligand L2)NoneTHF->90

Data adapted from a study on asymmetric diamine synthesis. nih.gov

This data highlights how systematic variation of reaction parameters can lead to improved synthetic outcomes. The choice of ligand, in particular, can have a dramatic effect on the stereoselectivity of the reaction. nih.gov Furthermore, methods like the diaza-Cope rearrangement have been explored for the stereospecific synthesis of alkyl-substituted vicinal diamines, overcoming significant activation barriers through careful reaction design. kaist.ac.kr

The scalability of synthetic routes is a key consideration for industrial applications. Environmentally friendly and cost-effective methods are increasingly sought after. The use of heterogeneous catalysts, such as niobium pentoxide (Nb2O5), offers a sustainable approach to diamide (B1670390) synthesis from dicarboxylic acids and amines. acs.org These catalysts can be recovered and reused, reducing waste and cost. acs.org

The development of solvent-free reaction conditions, such as those employed in mechanochemistry and reactive extrusion, represents another significant step towards greener synthesis. acs.org These methods can reduce or eliminate the need for volatile organic solvents, which are often a major source of environmental pollution.

Advanced Reaction Chemistry and Mechanistic Investigations of E but 2 Ene 1,4 Diamine Dihydrochloride

Intrinsic Reactivity of the Diamine Functional Groups

The presence of two primary amine groups attached to an allylic backbone makes (E)-but-2-ene-1,4-diamine a versatile building block in synthesis. These nucleophilic centers readily participate in a range of chemical reactions, including oxidation, reduction, and substitution.

The primary amine functionalities of (E)-but-2-ene-1,4-diamine can undergo oxidation to yield various nitrogen-containing functional groups. Standard oxidation protocols for primary amines can be applied, potentially leading to the formation of amides or nitriles. For instance, the use of selective oxidizing agents can convert primary amines to nitriles. organic-chemistry.org

In the context of enzymatic reactions, such as those catalyzed by amine transaminases, the diamine serves as an amine donor. researchgate.netnih.gov In this process, each amine group is formally oxidized to a carbonyl group, generating an unstable dialdehyde (B1249045) intermediate. This intermediate, but-2-enedial, is prone to subsequent intramolecular reactions. A key transformation that drives these reactions forward is the cyclization and tautomerization of the product to form pyrrole (B145914) derivatives, which are thermodynamically stable. researchgate.netlookchem.com This process effectively removes the product from the reaction equilibrium, leading to high conversion rates. researchgate.net

Table 1: Potential Oxidation Reactions and Products

Reaction Type Reagent/Catalyst Major Product(s)
Chemical Oxidation Standard Oxidizing Agents Dinitrile, Diamide (B1670390)

Reduction Processes: Conversion to Saturated Diamines

The carbon-carbon double bond in (E)-but-2-ene-1,4-diamine is susceptible to reduction. The most common method for this transformation is catalytic hydrogenation. This process typically involves reacting the unsaturated diamine with hydrogen gas in the presence of a metal catalyst, such as palladium or platinum on a carbon support. This reaction yields butane-1,4-diamine, the corresponding saturated diamine, by adding hydrogen atoms across the double bond. A similar strategy has been effectively used for the hydrogenation of the related compound 2-butyne-1,4-diol (B31916) to 2-butene-1,4-diol (B106632) using a palladium catalyst. amanote.com

Table 2: Reduction of (E)-But-2-ene-1,4-diamine

Reaction Type Reagent/Catalyst Product

Nucleophilic Substitution Reactions with Various Electrophiles

The primary amine groups of (E)-but-2-ene-1,4-diamine are strong nucleophiles and readily react with a wide array of electrophilic compounds. These reactions are fundamental to its use as a building block in organic synthesis. For example, reaction with acyl chlorides or acid anhydrides leads to the formation of the corresponding N,N'-diacylated diamides. Similarly, alkylation with alkyl halides results in the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts, depending on the reaction conditions and stoichiometry. These bimolecular nucleophilic substitution (SN2) reactions are a cornerstone of amine chemistry. leah4sci.com

Table 3: Nucleophilic Substitution Reactions and Products

Electrophile Class Example Reagent Product Type
Acyl Halides Acetyl chloride N,N'-Diacetyl-but-2-ene-1,4-diamine
Alkyl Halides Methyl iodide N,N,N',N'-Tetramethyl-but-2-ene-1,4-diammonium iodide

Stereochemical Influence on Chemical Transformations

The geometry of the central double bond is a critical factor in the reactivity of but-2-ene-1,4-diamine, with the (E) and (Z) isomers often exhibiting distinct chemical behaviors.

The (E)-configuration of the double bond imparts a rigid, linear geometry to the molecule, placing the two amine functional groups on opposite sides of the carbon backbone and at a significant distance from each other. This spatial arrangement has a direct impact on reaction selectivity. wikipedia.org

In reactions involving chelation or coordination to a metal center, the trans-geometry prevents the molecule from acting as a bidentate ligand for a single metal atom, which could favor alternative intermolecular reaction pathways. Furthermore, the defined stereochemistry is crucial in biocatalytic applications. Enzymes, such as transaminases, possess highly specific active sites, and the (E)-isomer's rigid structure can lead to precise substrate recognition and high stereoselectivity in the products formed. nih.govdiva-portal.org The separation of the amine groups in the (E)-isomer also sterically hinders intramolecular cyclization reactions that might be more facile in the corresponding (Z)-isomer.

The difference in reactivity between the (E)- and (Z)-isomers of but-2-ene-1,4-diamine is most evident in enzymatic reactions and intramolecular processes. researchgate.net The (Z)-isomer, with its cis-configuration, holds the two amine groups in closer proximity. nih.gov

In a direct comparison using the isomers as sacrificial amine donors in enzymatic transamination reactions, the (Z)-diamine (cis-isomer) was found to yield better results. researchgate.netlookchem.com While both isomers function by forming a co-product that irreversibly tautomerizes to a pyrrole, the efficiency of the transamination process can be highly dependent on how well the specific isomer fits into the enzyme's active site. researchgate.netlookchem.com The study reported high conversions (78–99%) and excellent enantiomeric excess (up to >99%) were achieved with the cis-diamine. lookchem.com

The proximity of the functional groups in the (Z)-isomer can also facilitate intramolecular cyclization reactions. For example, the synthesis of certain heterocyclic compounds, such as 1,3,4,7-tetrahydro-1,3-diazepin-2-one, lists the (Z)-diamine as a precursor, suggesting an intramolecular cyclization pathway that would be sterically hindered or impossible for the (E)-isomer. molbase.com

Table 4: Comparative Reactivity of (E)- and (Z)-Isomers in Enzymatic Transamination

Isomer Relative Efficiency Conversion Rate Product Enantiomeric Excess (ee)
(Z)-But-2-ene-1,4-diamine Higher 78-99% lookchem.com Up to >99% lookchem.com

Elucidation of Reaction Mechanisms

The reactivity of (E)-But-2-ene-1,4-diamine dihydrochloride (B599025) is a subject of significant interest in synthetic and medicinal chemistry. Understanding the pathways through which it participates in chemical transformations is crucial for its application as a synthetic building block and its interaction with biological systems. The elucidation of these mechanisms involves detailed investigation of transient species and the nature of the bonds formed during a reaction.

Investigation of Intermediate Species in Complex Reaction Sequences

The study of reaction intermediates is fundamental to understanding a reaction's mechanism. nih.gov These transient molecular entities, which form from reactants and are subsequently converted into products, are often highly reactive and present in low concentrations, making their identification a significant challenge. nih.gov For (E)-But-2-ene-1,4-diamine dihydrochloride, the investigation of intermediates is most clearly illustrated in the context of its synthesis.

Different synthetic routes to produce the target compound proceed through distinct intermediate species. One common method involves the use of potassium phthalimide (B116566), which reacts with (E)-1,4-dibromobut-2-ene. This reaction proceeds via a double nucleophilic substitution (SN2) mechanism to form a key bisphthalimide intermediate . This intermediate is then subjected to hydrolysis, typically with a strong acid, to cleave the phthalimide protecting groups and yield the final diamine.

An alternative synthetic pathway avoids the use of phthalimides, instead employing sodium azide (B81097) followed by reduction. In this sequence, (E)-1,4-dibromobut-2-ene is first converted to 1,4-diazidobut-2-ene. The subsequent reduction of the azide groups using triethyl phosphite (B83602) occurs via the Staudinger reaction, which proceeds through a characteristic iminophosphorane intermediate . This intermediate is then hydrolyzed in the presence of hydrochloric acid to give this compound directly.

The table below summarizes the key intermediates identified in these two distinct synthetic routes.

Synthetic Route Key Reactants Identified Intermediate Final Step
Phthalimide Synthesis(E)-1,4-dibromobut-2-ene, Potassium PhthalimideBisphthalimide IntermediateAcid Hydrolysis
Azide Reduction (Staudinger)(E)-1,4-dibromobut-2-ene, Sodium Azide, Triethyl PhosphiteIminophosphorane IntermediateAqueous HCl Hydrolysis

Beyond its synthesis, the conjugated diene system of the butene backbone suggests the potential for other intermediates in addition reactions. For instance, protonation of the double bond could lead to the formation of a resonance-stabilized carbocation, which would be an intermediate in electrophilic addition reactions. masterorganicchemistry.com The characterization of such short-lived species often requires advanced spectroscopic techniques or trapping experiments to confirm their transient existence. nih.gov

Role of Covalent Bond Formation in Modulating Molecular Targets

The biological activity and synthetic utility of this compound are closely linked to its ability to form stable covalent bonds with various molecular targets. The presence of two primary amine groups on a rigid (E)-configured four-carbon backbone allows the molecule to act as a potent bidentate nucleophile or ligand. patsnap.com This functionality is central to its mechanism of action in modulating the function of biological macromolecules like enzymes and receptors. myskinrecipes.com

The primary amine groups can participate in several types of covalent bond-forming reactions with electrophilic sites on molecular targets. A key mechanism involves the formation of covalent bonds with specific amino acid residues within proteins. This interaction can lead to irreversible inhibition or modulation of protein function, making the compound a valuable tool for probing biochemical pathways.

The types of covalent interactions and their potential effects are detailed in the following table.

Type of Interaction Molecular Target Moiety Resulting Covalent Linkage Effect on Molecular Target
Nucleophilic SubstitutionAlkyl halides, Acyl chloridesN-Alkylated or N-Acylated diamine derivativesAlteration of protein structure and function.
Michael Additionα,β-Unsaturated carbonyls (in proteins)Carbon-Nitrogen bondPermanent modification of active or allosteric sites.
Schiff Base FormationAldehydes or KetonesImine (C=N)Reversible or irreversible cross-linking or tethering.
CoordinationMetal ion cofactors in enzymesMetal-Nitrogen coordinate bondChelation of metal ions, altering catalytic activity. patsnap.com

The stereochemical rigidity conferred by the (E)-double bond is advantageous in these interactions, particularly in enzymatic processes, as it pre-organizes the molecule for a specific binding orientation. This stereospecificity can enhance the efficiency and selectivity of covalent modification of molecular targets, a critical aspect in the design of targeted therapeutic agents and chemical probes.

Biocatalytic Applications and Enzyme System Interactions of E but 2 Ene 1,4 Diamine Dihydrochloride

Application as an Amine Donor in Asymmetric Biotransformations

(E)-But-2-ene-1,4-diamine dihydrochloride (B599025) and its isomers have emerged as effective "smart" amine donors in biocatalytic processes, particularly for the synthesis of high-value chiral amines. These donors are designed to overcome the thermodynamic limitations often encountered in enzyme-catalyzed reactions, thereby enabling high conversion rates and product yields.

The synthesis of chiral amines from prochiral ketones using ω-transaminases (ω-TAs) is a powerful tool in modern chemistry. nih.gov However, a significant challenge in these biotransformations is the often unfavorable reaction equilibrium, which can limit the yield of the desired amine product. scienceopen.com To drive the reaction towards product formation, a large excess of a conventional amine donor, such as isopropylamine, is typically required. researchgate.net

(E)-But-2-ene-1,4-diamine, along with its cis-isomer, serves as an efficient sacrificial co-substrate that circumvents this issue. researchgate.net By using a small excess of the diamine donor, high conversions of prochiral ketones to optically active amines can be achieved. researchgate.net Research has demonstrated that both cis- and trans-but-2-ene-1,4-diamines are effective, with the cis-diamine showing slightly better results in some cases. researchgate.net The application of these diamines allows for conversions in the range of 78–99% with excellent enantiomeric excess (up to >99%). researchgate.net This strategy is advantageous from both a synthetic and an atom-economy perspective, providing a more efficient route to valuable chiral products. researchgate.netmdpi.com

Table 1: Transaminase-Catalyzed Synthesis of Chiral Amines Using But-2-ene-1,4-diamine Donors
Prochiral Ketone SubstrateAmine Donor IsomerConversion (%)Enantiomeric Excess (ee %)
Acetophenonecis99>99
4-Methoxyacetophenonecis99>99
4-Chloroacetophenonecis99>99
1-Indanonecis78>99
Acetophenonetrans95>99

This table is generated based on data reported for transamination reactions utilizing but-2-ene-1,4-diamine as a smart donor. The data illustrates the high efficiency and stereoselectivity of the process. researchgate.net

While (E)-But-2-ene-1,4-diamine is primarily utilized in transaminase reactions, a structurally related compound, cis-but-2-ene-1,4-diol, has proven effective as a co-substrate in bioreductions mediated by alcohol dehydrogenases (ADHs). researchgate.net In these reactions, the diol acts as a sacrificial substrate to facilitate the reduction of various aldehydes and ketones. researchgate.net The thermodynamic equilibrium of the reduction is favorably shifted due to an intramolecular lactonization process that the diol's oxidation product undergoes. researchgate.net This strategy has achieved high conversions of 91–99% in the production of chiral alcohols. researchgate.net Although this demonstrates the utility of the but-2-ene-1,4- backbone in driving ADH-mediated reactions, the direct application of (E)-But-2-ene-1,4-diamine itself as a co-substrate in this specific context is not prominently documented in the reviewed literature.

Mechanistic Insights into Enzyme-Substrate Recognition

The effectiveness of (E)-But-2-ene-1,4-diamine as an amine donor is rooted in its specific interactions with the enzyme and the unique chemical fate of its co-product, which together provide a powerful thermodynamic driving force for the biocatalytic cycle.

The high stereospecificity observed in transaminations using (E)-But-2-ene-1,4-diamine, with enantiomeric excesses often exceeding 99%, is a hallmark of the transaminase enzymes themselves. researchgate.netresearchgate.net These enzymes possess highly evolved active sites that precisely orient the substrates to ensure the transfer of the amino group occurs to a specific face of the prochiral ketone, thus dictating the chirality of the final product. nih.govfrontiersin.org

The primary thermodynamic driving force for these reactions comes not from the initial amine transfer step but from the subsequent, irreversible transformation of the co-product. researchgate.netresearchgate.netnih.gov The enzymatic reaction itself is an equilibrium process. researchgate.net However, by using a "smart" donor like but-2-ene-1,4-diamine, the co-product formed after the amine group is donated is removed from the equilibrium. This removal provides the necessary thermodynamic pull to drive the reaction to completion, even when the initial equilibrium is unfavorable. researchgate.net

Transaminases are pyridoxal-5'-phosphate (PLP)-dependent enzymes. frontiersin.org The catalytic cycle involves the transfer of the amino group from the donor, (E)-But-2-ene-1,4-diamine, to the PLP cofactor to form a pyridoxamine phosphate (PMP) intermediate. mdpi.com The amine group is then transferred from PMP to the ketone substrate. mdpi.com

The active site of a transaminase is typically characterized by two binding pockets, often referred to as "large" and "small," which accommodate the two substituents of the ketone substrate. nih.govuni-greifswald.de This architecture is key to the enzyme's stereoselectivity. researchgate.net For (E)-But-2-ene-1,4-diamine to function as a donor, it must bind within the active site in a manner that allows one of its primary amine groups to interact productively with the PLP cofactor. The specific orientation and interactions are governed by a network of hydrogen bonds and hydrophobic contacts with active site residues, ensuring the efficient transfer of the amino group and regeneration of the catalyst for the next cycle. frontiersin.orgmdpi.com

The key to the success of but-2-ene-1,4-diamines as "smart" donors lies in the fate of the aldehyde co-product generated after the first amino group is transferred. researchgate.net This co-product undergoes a spontaneous and irreversible intramolecular cyclization followed by tautomerization. researchgate.netmdpi.com This process converts the initial co-product into 5H-pyrrole, which then tautomerizes to the more stable 1H-pyrrole. researchgate.net

Engineering and Optimization of Biocatalytic Processes

Strategies for Enzyme Immobilization on Polymeric Resins

Enzyme immobilization involves confining the enzyme to a solid support, which can significantly enhance its stability, facilitate its separation from the reaction mixture, and enable its reuse over multiple cycles propulsiontechjournal.comresearchgate.netmdpi.comnih.gov. Polymeric resins are widely used as support materials due to their diverse chemistry, mechanical stability, and high surface area propulsiontechjournal.comresearchgate.net. For enzymes that act on or interact with diamine compounds such as (E)-But-2-ene-1,4-diamine, specific immobilization strategies on polymeric resins can be employed.

The primary methods for enzyme immobilization on polymeric supports can be broadly categorized as physical adsorption, covalent bonding, entrapment, and cross-linking propulsiontechjournal.comresearchgate.netpropulsiontechjournal.com. The choice of method depends on the specific enzyme, the support material, and the reaction conditions propulsiontechjournal.com.

Covalent Bonding: This method involves the formation of a stable, covalent bond between the enzyme and the support material frontiersin.org. For diamine-related applications, polymeric resins with functional groups that can react with the amino groups of the enzyme or a linker molecule are often used. Epoxy-activated resins, for example, can be modified with diamine linkers of varying lengths and flexibility to create a spacer arm that facilitates enzyme binding and can improve its catalytic activity mdpi.com. The use of diamines as linkers can help to avoid steric hindrance and provide a more favorable microenvironment for the enzyme.

Physical Adsorption: This is a simpler method based on weak interactions such as van der Waals forces, hydrogen bonds, and hydrophobic interactions between the enzyme and the support propulsiontechjournal.com. While less robust than covalent bonding, it is a mild immobilization technique that is less likely to alter the enzyme's conformation propulsiontechjournal.com. Polymeric resins with hydrophobic surfaces or ion-exchange resins can be used for this purpose researchgate.net.

Entrapment: In this method, the enzyme is physically confined within the porous network of a polymeric matrix mdpi.comfrontiersin.org. This can be achieved by polymerizing monomers in the presence of the enzyme mdpi.com. This technique protects the enzyme from the bulk reaction environment but can introduce mass transfer limitations for the substrate and product mdpi.com.

Cross-linking: This technique can be used to immobilize enzymes by creating intermolecular cross-links between enzyme molecules, often with the aid of a bifunctional reagent like glutaraldehyde mdpi.com. This can result in the formation of insoluble enzyme aggregates.

Below is a table summarizing various polymeric resins and their functionalization for enzyme immobilization relevant to diamine compounds.

Polymeric Resin Functional Group/Activation Method Immobilization Principle Potential Relevance for Diamine-Related Biocatalysis
Epoxy-activated Resins (e.g., polymethacrylate)Epoxy groupsCovalent bondingCan be modified with diamines to act as spacers, potentially improving enzyme accessibility and activity mdpi.comnih.gov.
Amino-functionalized ResinsAmino groupsCovalent bonding (after activation)Can be activated with glutaraldehyde to bind enzymes tinyblog.cn. The presence of amino groups may influence the local pH and polarity, which could be beneficial for reactions involving diamines.
Polystyrene ResinsHydrophobic surfacePhysical adsorptionSuitable for the immobilization of lipases and other enzymes that act on hydrophobic substrates propulsiontechjournal.com. Could be used in biphasic systems for reactions involving diamines.
Polyacrylamide GelsPorous matrixEntrapmentCan physically entrap enzymes, providing a stable environment researchgate.net. Useful when covalent modification of the enzyme is to be avoided.
Chitosan BeadsAmino and hydroxyl groupsCovalent bonding, AdsorptionA natural polymer that can be readily functionalized. Its hydrophilic nature may be advantageous for reactions in aqueous media nih.gov.

Solvent System Optimization for Enhanced Enzymatic Activity

The choice of solvent is a critical parameter in biocatalysis as it can profoundly influence an enzyme's activity, stability, and selectivity mdpi.com. While aqueous buffers are the natural environment for enzymes, non-aqueous solvents or co-solvent systems are often necessary for reactions involving poorly water-soluble substrates or to shift reaction equilibria researchgate.net. In the context of biocatalytic reactions involving (E)-But-2-ene-1,4-diamine, which has been investigated as a "smart" amine donor in transaminase reactions, the solvent system plays a crucial role in driving the reaction to completion researchgate.net.

The optimization of the solvent system involves considering several factors:

Solvent Polarity (Log P): The hydrophobicity of the solvent, often quantified by its Log P value, is a key determinant of enzyme activity in non-aqueous media mdpi.com. Hydrophobic solvents (high Log P) are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface, thus preserving its active conformation mdpi.com.

Solvent-Enzyme Interactions: The solvent can interact with the enzyme in various ways, including hydrogen bonding and hydrophobic interactions, which can affect its structure and flexibility mdpi.com. For instance, hydrophilic solvents like DMSO can be compatible with some enzymes up to certain concentrations researchgate.net.

Substrate and Product Solubility: The solvent must provide adequate solubility for both the substrates and products to ensure efficient reaction kinetics and prevent product inhibition.

Equilibrium Shift: In reversible reactions, such as those catalyzed by transaminases, the solvent system can be designed to shift the equilibrium towards product formation. This can be achieved by using a solvent in which the product is more soluble or by using a biphasic system to remove the product from the reaction phase. The use of co-substrates like cis- and trans-but-2-ene-1,4-diamine that lead to the formation of a stable, non-reactive co-product (pyrrole) is an effective strategy to drive the equilibrium, and the choice of solvent can further enhance this effect researchgate.net.

The following table outlines the impact of different solvent systems on enzymatic reactions, with a focus on their relevance to processes involving diamines.

Solvent System Key Characteristics Impact on Enzymatic Activity Relevance to (E)-But-2-ene-1,4-diamine Biocatalysis
Aqueous Buffer The natural environment for enzymes.Provides high activity for many enzymes but can be limiting for hydrophobic substrates and reversible reactions.Suitable for initial screening of enzyme activity with water-soluble diamine dihydrochloride salts.
Organic Solvents (e.g., Toluene, Hexane) Non-polar, immiscible with water.Can enhance enzyme stability and are suitable for reactions with hydrophobic substrates. Can be used in biphasic systems to remove products. Toluene has been used in flow chemistry for Curtius rearrangement to generate isocyanates for subsequent enzymatic reactions nih.gov.May be employed to improve the solubility of substrates and shift the equilibrium in transamination reactions using but-2-ene-1,4-diamine as a co-substrate.
Water-Miscible Co-solvents (e.g., DMSO, Ethanol) Can increase the solubility of non-polar substrates in aqueous solutions.Can either enhance or inhibit enzyme activity depending on the concentration and the specific enzyme. High concentrations can lead to enzyme denaturation mdpi.com. Some enzymes show good stability in high concentrations of DMSO researchgate.net. Protein engineering can improve enzyme stability in organic solvents like ethanol (B145695) nih.gov.The use of DMSO has been shown to be compatible with laccases, which could be part of multi-enzyme cascade reactions involving diamines researchgate.net.
Ionic Liquids (ILs) Non-volatile solvents with tunable properties.Can enhance enzyme stability and activity in some cases. Mixtures of ILs and organic solvents have shown improved enzyme performance compared to single-solvent systems mdpi.com.Could offer a "green" alternative to conventional organic solvents for biocatalytic processes with diamines, potentially enhancing enzyme stability and performance.

The optimization of both enzyme immobilization and the solvent system is often an iterative process. An immobilized enzyme may exhibit different solvent compatibility compared to its free counterpart, necessitating a combined approach to achieve the most efficient and robust biocatalytic process for compounds like (E)-But-2-ene-1,4-diamine dihydrochloride.

Supramolecular Chemistry and Coordination Complex Formation with E but 2 Ene 1,4 Diamine Dihydrochloride

Design and Synthesis of Coordination Complexes

The design and synthesis of coordination complexes using (E)-but-2-ene-1,4-diamine as a ligand are influenced by its inherent chemical properties. The diamine can coordinate to a variety of metal ions, leading to the formation of diverse and stable metal complexes.

(E)-But-2-ene-1,4-diamine is a bidentate ligand, capable of coordinating to a metal center through the lone pairs of electrons on its two nitrogen atoms. This chelation results in the formation of a stable ring structure with the metal ion, a phenomenon known as the chelate effect, which enhances the thermodynamic stability of the resulting complex compared to coordination with monodentate amine ligands. beloit.edu The coordination number of the central metal ion is determined by the number of sigma bonds formed with the ligand. ncert.nic.in

The reactivity and coordination ability of the diamine are influenced by the nature of the metal ion, the solvent system, and the pH of the medium. In its dihydrochloride (B599025) form, the amine groups are protonated, and deprotonation is necessary to make the lone pairs available for coordination. This is typically achieved by carrying out the synthesis in the presence of a base.

The general properties of (E)-but-2-ene-1,4-diamine as a ligand are summarized in the table below.

PropertyDescription
IUPAC Name (E)-but-2-ene-1,4-diamine;dihydrochloride
Molecular Formula C₄H₁₂Cl₂N₂
Molecular Weight 159.05 g/mol nih.gov
Chelating Groups Two primary amines
Donating Atoms Nitrogen
Denticity Bidentate
Typical Coordination Mode Forms a seven-membered chelate ring with a metal ion.
This table provides an overview of the fundamental ligand properties of (E)-But-2-ene-1,4-diamine dihydrochloride.

The synthesis of coordination complexes with this ligand generally involves the reaction of a metal salt with this compound in a suitable solvent. The reaction often requires heating and the addition of a base to facilitate the deprotonation of the amine groups and subsequent coordination. The resulting complexes can be characterized by various analytical techniques, including single-crystal X-ray diffraction, infrared spectroscopy, and UV-visible spectroscopy, to determine their structure and properties.

The trans-geometry of the double bond leads to a more extended and less sterically hindered conformation compared to its (Z)-isomer. This can result in the formation of more stable and less strained chelate rings. The specific geometry enforced by the (E)-configuration can also influence the packing of the complexes in the solid state, potentially leading to different crystal structures and supramolecular arrangements.

The stereochemistry of the ligand can have a significant impact on the properties of the resulting metal complexes. For instance, in related systems, the stereochemistry of the ligand has been shown to influence the catalytic activity and stereoselectivity of metal-catalyzed reactions. The rigid backbone of (E)-but-2-ene-1,4-diamine can create a well-defined chiral environment around the metal center when appropriate chiral substituents are introduced, which is a key aspect in the design of asymmetric catalysts.

Investigation of Supramolecular Assemblies

Supramolecular chemistry focuses on the study of systems composed of multiple chemical species held together by non-covalent interactions. This compound is an excellent candidate for the construction of supramolecular assemblies due to its ability to participate in various non-covalent interactions.

Self-assembly is a process in which molecules spontaneously organize into well-defined structures. In the context of this compound, the primary driving forces for self-assembly are hydrogen bonding and, in its complexes, coordination bonds. The presence of two primary amine groups and two chloride counter-ions provides multiple sites for hydrogen bond formation.

In the solid state, the protonated amine groups can form strong hydrogen bonds with the chloride ions and with each other, leading to the formation of extended one-, two-, or three-dimensional networks. When used as a ligand in metal complexes, the uncoordinated counter-ions and the potential for hydrogen bonding from the amine groups can direct the self-assembly of the complexes into larger supramolecular architectures.

The supramolecular architectures formed by this compound and its derivatives are stabilized by a variety of non-covalent interactions.

π-π Stacking: While the butene backbone itself is not aromatic, derivatives of (E)-but-2-ene-1,4-diamine that incorporate aromatic rings can exhibit π-π stacking interactions. These interactions, arising from the attractive forces between the electron clouds of aromatic systems, contribute to the stability of the supramolecular assembly. nih.govresearchgate.net The strength and geometry of these interactions can be tuned by modifying the electronic properties of the aromatic rings. rsc.org

The interplay of these non-covalent interactions can lead to the formation of complex and functional supramolecular materials with potential applications in areas such as crystal engineering, materials science, and catalysis.

The following table summarizes the key non-covalent interactions involving (E)-But-2-ene-1,4-diamine and its derivatives in supramolecular assemblies.

Interaction TypeDescriptionKey Moieties Involved
Hydrogen Bonding Strong, directional interactions between a hydrogen atom and an electronegative atom.N-H···Cl, N-H···N
Ion Pairing Electrostatic attraction between the positively charged ammonium (B1175870) groups and the negatively charged chloride ions.-NH₃⁺, Cl⁻
π-π Stacking Attractive, non-covalent interactions between aromatic rings.Aromatic substituents on the diamine backbone.
This table highlights the significant non-covalent forces that direct the formation of supramolecular structures with this compound.

Advanced Research Applications of E but 2 Ene 1,4 Diamine Dihydrochloride and Its Derivatives

Applications in Polymer and Material Science

The diamine functionality of (E)-but-2-ene-1,4-diamine dihydrochloride (B599025) makes it a key building block in the synthesis of polymers and the development of novel functional materials. myskinrecipes.com

Use as a Reactive Diamine Monomer in Polymer Synthesis

(E)-But-2-ene-1,4-diamine dihydrochloride serves as a reactive diamine monomer in the production of various polymers and resins. The presence of two primary amine groups allows it to participate in polymerization reactions, such as polycondensation, with complementary monomers like dianhydrides or diacyl chlorides to form polyimides or polyamides, respectively. The rigidity conferred by the trans-double bond in the monomer's backbone can influence the thermal and mechanical properties of the resulting polymers. While specific examples of large-scale industrial polymers synthesized from this exact monomer are not extensively detailed, its utility as a building block for creating complex molecules and polymers is well-recognized in research settings. myskinrecipes.com The synthesis of polymers from amine-functionalized dienes often results in materials with exclusively 1,4-microstructure. doi.org

Cross-linking Chemistry for Functional Material Development

The bifunctional nature of (E)-but-2-ene-1,4-diamine allows it to act as a cross-linking agent, enhancing the properties of various materials. myskinrecipes.com Cross-linking is a process that forms a three-dimensional network, improving the mechanical strength, thermal stability, and chemical resistance of the material. In materials like collagen, cross-linking can be achieved using agents that react with amine groups. nih.gov Diamines like (E)-but-2-ene-1,4-diamine can be used to bridge polymer chains, a critical process in creating functional materials such as hydrogels, coatings, and adhesives. myskinrecipes.com For instance, the general chemistry of cross-linking often involves the reaction of the amine groups with epoxides or other reactive functional groups present on polymer backbones. nih.gov This cross-linking capability is fundamental to developing materials with tailored properties for specific applications. myskinrecipes.com

Biochemical Probes and Biological Pathway Investigations

The structural characteristics of this compound make it and its derivatives valuable as probes for exploring complex biological systems.

Tools for Studying Enzyme Mechanisms and Protein-Ligand Interactions

(E)-But-2-ene-1,4-diamine and its isomers are effective tools for investigating enzyme mechanisms, particularly for amine transaminases (ATAs). researchgate.net These enzymes are crucial in the synthesis of chiral amines, which are valuable pharmaceutical intermediates. researchgate.net The rigid structure of (E)-but-2-ene-1,4-diamine makes it an efficient sacrificial cosubstrate in transamination reactions. researchgate.net Its use can shift the thermodynamic equilibrium of the reaction to favor the formation of the desired amine product, achieving high conversions and enantiomeric excess. researchgate.net The mechanism involves the compound's ability to form covalent bonds with amino acid residues in the enzyme's active site, which can modulate enzymatic activity and provide insights into protein-ligand interactions. The stereospecificity of the (E)-configuration enhances its compatibility with enzymes compared to more flexible analogs like putrescine.

Research FindingEnzyme ClassOutcomeReference
Efficient sacrificial cosubstrateAmine Transaminases (ATAs)Shifts thermodynamic equilibrium, achieving high conversions (78-99%) and enantiomeric excess (>99%). researchgate.net
Stereospecificity enhances compatibilityTransaminasesOutperforms flexible analogs like putrescine, achieving >90% yield in kinetic resolutions.

Development of Polyamine Analogues for Biochemical Pathway Studies

Polyamines are essential molecules involved in numerous cellular processes, including cell growth and proliferation, and their concentration is often elevated in cancer cells. nih.gov Synthetic polyamine analogues are therefore developed as potential therapeutic agents and as tools to study polyamine metabolism and function. nih.govresearchgate.net (E)-But-2-ene-1,4-diamine serves as a structural analogue of natural polyamines like putrescine (1,4-diaminobutane). nih.gov By introducing structural modifications, such as the rigid double bond, researchers can probe the specific structural requirements of polyamine binding sites on proteins and enzymes. researchgate.net These analogues can be used to disrupt polyamine metabolism, which is a target for chemotherapeutic intervention. researchgate.net For example, the putrescine analogue 1,4-diamino-2-butanone has been shown to affect polyamine synthesis and transport in the parasite Leishmania amazonensis. nih.gov

Precursors for Siderophore Biosynthesis and Iron Chelation Research

Siderophores are small, high-affinity iron-chelating compounds produced by microorganisms to acquire iron, an essential nutrient. nih.gov The biosynthesis of some siderophores involves diamine substrates. Researchers have utilized a strategy called Precursor-Directed Biosynthesis (PDB), where synthetic diamine analogues are fed to microorganisms to generate novel siderophore structures. nih.gov Specifically, 1,4-diamino-2(E)-butene has been successfully used as a precursor substrate for the heterologously expressed enzyme VibH in E. coli. nih.gov This demonstrated that the biosynthetic machinery can incorporate this unnatural precursor, leading to the creation of new catechol siderophore analogues. nih.gov This approach not only expands the diversity of accessible siderophores but also aids in research on iron chelation, which is critical for understanding microbial iron acquisition and developing new therapeutic strategies, such as chelation therapy for metal intoxication. nih.govnih.gov

Precursor SubstrateOrganism/SystemBiosynthetic PathwayResulting ProductReference
1,4-diamino-2(E)-buteneRecombinant E. coliVibriobactin Biosynthesis (VibH enzyme)Novel catechol siderophore analogues nih.gov
Various diamine substratesA. bouvetii DSM 14964Siderophore BiosynthesisVariety of non-natural siderophore analogues nih.gov

Chemical Vectors and Targeted Delivery Systems

The selective delivery of therapeutic and diagnostic agents to target cells, particularly cancer cells, is a paramount goal in medicinal chemistry. Cancer cells often exhibit upregulated metabolic and proliferative rates, which includes an increased demand for polyamines like putrescine, spermidine (B129725), and spermine. To meet this demand, these cells often overexpress the polyamine transport system (PTS). This physiological feature presents a unique opportunity for a "Trojan horse" strategy, where cytotoxic agents or imaging probes are attached to polyamine analogs. These conjugates are then recognized and actively transported into the cell by the PTS, leading to selective accumulation within the target tissue. The unsaturated putrescine analog, this compound, and its isomers serve as a foundational scaffold for developing such targeted delivery systems.

Rational Design of Derivatives for Polyamine Transport System Recognition

The rational design of polyamine-based vectors hinges on understanding the structural requirements for recognition by the polyamine transport system (PTS). The PTS is not a single entity but a collection of transporters, including members of the Solute Carrier (SLC) superfamily such as the polyspecific organic cation transporters (OCTs), which exhibit broad substrate specificity. nih.govnih.govfrontiersin.org Research into these transporters reveals that while they are responsible for the uptake of natural polyamines, their affinity for these substrates can be relatively low. nih.gov However, the system's transport capacity can be exploited by designing synthetic analogs that mimic natural polyamines.

Derivatization of the polyamine backbone is a common strategy to create vectors for therapeutic agents. However, the position of derivatization is critical. Studies using spermidine-nitroimidazole conjugates to probe PTS recognition in A549 lung carcinoma cells revealed a clear structure-activity relationship. researchgate.net Maximum recognition by the PTS was achieved when the aminobutyl moiety of spermidine remained underivatized. researchgate.net The preference for the site of derivatization followed the order: N¹ > N⁸ ≈ N¹, N⁸ > N⁴, indicating that modifications at the N⁴ position significantly hinder PTS recognition. researchgate.net This is demonstrated by the varying abilities of different conjugates to inhibit the uptake of radiolabeled spermidine.

Table 1: Inhibition of [¹⁴C]Spermidine Uptake in A549 Cells by Nitroimidazole-Spermidine Conjugates
Compound (Conjugate)Position of DerivatizationInhibition of [¹⁴C]Spermidine Uptake (%)
N¹-ConjugateHigh
N⁸-ConjugateN⁸Moderate
N¹, N⁸-ConjugateN¹ and N⁸Moderate
N⁴-ConjugateN⁴Low

This table illustrates the impact of derivatization position on the ability of spermidine conjugates to compete with natural spermidine for uptake, highlighting the stringent structural requirements of the polyamine transport system. Data adapted from research on PTS substrate recognition. researchgate.net

This principle was further explored in the development of (Z)-1,4-diamino-2-butene (Z-DAB) derivatives as vectors for Boron Neutron Capture Therapy (BNCT). researchgate.net In this approach, a boron-containing moiety was attached to the Z-DAB scaffold. The resulting compound, (Z)-2-[4-(5,5-dimethyl-dioxaborinan-2-yl)phenyl]methyl-1,4-diamino-2-butene (Z-4-Bbz-DAB), was successfully recognized as a substrate by the PTS and led to significant boron accumulation in Lewis Lung Carcinoma (3LL) cells. researchgate.net This demonstrates that the unsaturated diamine backbone can be successfully modified to carry a payload without completely abrogating recognition by the cellular uptake machinery.

Stereochemistry as a Determinant for Cellular Uptake and Targeting Mechanisms

The stereochemical configuration of a molecule is a critical determinant of its biological activity, influencing everything from enzyme interactions to receptor binding and membrane transport. In the context of but-2-ene-1,4-diamine derivatives, the geometry around the central carbon-carbon double bond—specifically, the distinction between the cis (Z) and trans (E) isomers—plays a pivotal role in their recognition and transport by the cellular PTS.

The (E)-configuration of this compound imparts a rigid, linear geometry to the molecule. While this rigidity can be advantageous in certain biocatalytic applications, it appears to be detrimental for uptake by the PTS. researchgate.net Research directly comparing the biological activity of (E) and (Z) isomers of diamino-2-butene derivatives has provided clear evidence of this stereochemical preference.

A study designed to evaluate diamino-2-butene as a vector for tumor imaging and therapy synthesized and tested both (E) and (Z) isomers of an iodinated derivative. The results were stark: (Z)-1,4-diamino-2-butene (Z-DAB) was found to be actively transported into cells via the polyamine transport system. researchgate.net In contrast, its stereoisomer, (E)-2-iodo-1,4-diamino-2-butene (E-I-DAB), was not taken up by the PTS. researchgate.net This suggests that the specific spatial arrangement of the amino groups in the cis (Z) configuration is crucial for proper binding to the transporter protein(s). The linear, extended conformation of the trans (E) isomer likely prevents effective recognition and subsequent internalization.

Further experiments underscored the biological relevance of this stereospecific uptake. The growth of cancer cells pre-treated with an inhibitor of polyamine synthesis (DFMO) could be rescued by the addition of Z-DAB, similar to the effect of natural polyamines like spermidine. researchgate.net This indicates that Z-DAB is not only taken up by the cells but is also biochemically processed in a manner that compensates for polyamine depletion. The boronated Z-DAB derivative (Z-4-Bbz-DAB) also supported cell growth, whereas the corresponding E-isomer derivative did not show significant biological activity in this context. researchgate.net

Table 2: Effect of (Z)-DAB and its Boronated Derivative on the Growth of DFMO-Pretreated 3LL Cancer Cells
Compound Added (at 10 µM)Relative Cell Growth Rate (%)
Control (DFMO only)100
Spermidine220
Z-DAB205
Z-4-Bbz-DAB170

This table shows the ability of Z-DAB and its derivative to rescue cell growth in polyamine-depleted 3LL cells, indicating successful uptake and biological activity, in contrast to E-isomers which were found to be inactive. Data adapted from studies on polyamine vectors for cancer therapy. researchgate.net

These findings collectively highlight that the stereochemistry of the butene backbone is a fundamental design parameter. For the development of chemical vectors that target the polyamine transport system, the cis (Z) configuration is strongly preferred, as the trans (E) isomer is a poor substrate for this uptake pathway. This stereochemical specificity provides a clear directive for the synthesis of new, targeted therapeutic and diagnostic agents based on the but-2-ene-1,4-diamine scaffold.

Computational and Advanced Spectroscopic Characterization of E but 2 Ene 1,4 Diamine Dihydrochloride and Derivatives

Theoretical and Computational Chemistry Studies

Computational chemistry provides indispensable tools for understanding molecular properties at the atomic level, offering insights that complement experimental findings. For a molecule like (E)-But-2-ene-1,4-diamine dihydrochloride (B599025), these methods can predict structure, stability, and reactivity.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are fundamental to exploring the electronic landscape of a molecule. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and reactivity indices.

For (E)-But-2-ene-1,4-diamine dihydrochloride, the protonation of the amine groups significantly alters its electronic structure compared to the free base. The nitrogen lone pairs are engaged in bonding with protons, making the terminal -NH3+ groups highly electron-withdrawing. Key electronic properties that can be investigated include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. For the dicationic form of (E)-but-2-ene-1,4-diamine, the HOMO is expected to be localized on the C=C double bond, while the LUMO would be associated with the σ* orbitals of the C-N and N-H bonds.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For the dihydrochloride salt, MEP maps would show highly positive potential (electron-deficient regions) around the -NH3+ groups, indicating their susceptibility to nucleophilic attack and their role as strong hydrogen bond donors. The chloride counter-ions would exhibit highly negative potential.

Charge Transfer: In derivatives where the diamine acts as a ligand for a metal center or interacts with an acceptor molecule, quantum calculations can quantify charge transfer. acs.orgacs.orguni-tuebingen.de Studies on related systems show that the nature of the acceptor and the solvent polarity can control the efficiency and pathways of charge separation. rsc.org

Table 1: Quantum Mechanical Descriptors and Their Significance

Descriptor Information Provided Relevance to this compound
HOMO-LUMO Gap Electronic excitability, chemical reactivity, and kinetic stability. A larger gap implies higher stability. The dicationic nature likely leads to a significant gap.
Molecular Electrostatic Potential (MEP) Charge distribution, sites for electrophilic/nucleophilic attack, hydrogen bonding interactions. Identifies the highly positive -NH3+ groups as primary sites for interaction with anions and polar solvents.
Natural Bond Orbital (NBO) Analysis Hybridization, atomic charges, and specific donor-acceptor (hyperconjugative) interactions. Quantifies the charge on each atom and the strength of hydrogen bonds between the cation and anions.
Global Reactivity Descriptors Chemical potential, hardness, and electrophilicity derived from orbital energies. Provides a quantitative measure of the molecule's overall reactivity.

Conformational Analysis and Stereoisomeric Effects Using Density Functional Theory

While the (E)-configuration of the double bond imparts significant rigidity to the central part of the molecule, conformational flexibility still exists due to rotation around the C(2)-C(3) and C(1)-C(2) single bonds. DFT is a powerful tool for exploring the potential energy surface and identifying stable conformers. nih.govnih.gov Studies on similar short-chain diamines and their salts have successfully used DFT methods like B3LYP to analyze conformational preferences. nih.govresearchgate.net

For this compound, a conformational search would involve rotating the dihedral angles associated with the C-C single bonds. The relative energies of the resulting conformers (e.g., anti vs. gauche arrangements of the terminal groups) can be calculated to determine the most stable structures in the gas phase. chemrxiv.org The presence of bulky substituents in derivatives would introduce steric effects, further influencing the conformational equilibrium. These computational predictions of geometry can be validated by comparing calculated NMR coupling constants with experimental values. chemrxiv.orgyoutube.com The development of descriptor libraries for alkyl amines using DFT facilitates high-throughput screening of conformational space. rsc.orgchemrxiv.org

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of intermolecular interactions, particularly in solution. nih.govyoutube.com For an ionic compound like this compound, MD simulations are essential for understanding its behavior in a solvent such as water. arxiv.org

Key insights from MD simulations would include:

Solvation Structure: MD can reveal the structure of the hydration shell around the dication, showing how water molecules orient themselves to solvate the charged -NH3+ groups and the hydrophobic hydrocarbon backbone.

Ion Pairing: The simulations can characterize the interactions between the diamine dication and the chloride counter-ions. It can determine the prevalence of solvent-separated ion pairs versus contact ion pairs.

Dynamics: MD provides information on the diffusion of the ions in solution and the timescale of hydrogen bond formation and breaking between the cation, anions, and water molecules. youtube.com

These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For novel molecules, these parameters may be derived from quantum mechanical calculations to ensure accuracy.

Advanced Spectroscopic Methods for Structural and Mechanistic Elucidation

Spectroscopy is the primary experimental tool for determining molecular structure and probing chemical environments. For this compound, a combination of NMR, IR, and mass spectrometry provides a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the carbon-hydrogen framework. For the symmetric this compound, a relatively simple spectrum is expected. The chemical structure of related diamines has been confirmed using ¹H NMR. researchgate.netresearchgate.net

¹H NMR: One would anticipate a signal for the olefinic protons (H2, H3), a signal for the methylene (B1212753) protons (H1, H4), and a signal for the ammonium (B1175870) protons (-NH3+). The (E)-configuration would result in a large coupling constant between the olefinic protons. The ammonium proton signal is often broad and its chemical shift is sensitive to solvent, concentration, and temperature due to proton exchange and hydrogen bonding.

¹³C NMR: Two signals are expected: one for the sp²-hybridized olefinic carbons and one for the sp³-hybridized methylene carbons.

Infrared (IR) Spectroscopy: IR spectroscopy probes molecular vibrations and is excellent for identifying functional groups.

N-H Stretching: The -NH3+ groups will exhibit strong, broad absorption bands in the 3200-2800 cm⁻¹ region, characteristic of stretching vibrations in a strong hydrogen-bonding environment.

C=C Stretching: A peak around 1650 cm⁻¹, characteristic of a trans-disubstituted alkene, is expected. Its intensity may be weak due to the symmetry of the molecule.

N-H Bending: Bending vibrations for the ammonium group would appear in the 1600-1500 cm⁻¹ region.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments. For the dihydrochloride, electrospray ionization (ESI) would be a suitable technique. The spectrum would likely show a peak for the dication [M]²⁺ and a peak for the monoprotonated species [M+H]⁺ after loss of one HCl.

Table 2: Predicted Spectroscopic Data for this compound

Technique Region/Shift Assignment Notes
¹H NMR δ ≈ 6.0-6.5 ppm -CH=CH- Triplet or multiplet, large J-coupling typical for (E)-alkenes.
δ ≈ 3.5-4.0 ppm -CH₂-N- Doublet or multiplet, deshielded by adjacent N⁺.
δ ≈ 8.0-9.0 ppm -NH₃⁺ Broad singlet, position is solvent and concentration dependent.
¹³C NMR δ ≈ 125-135 ppm -C H=C H- sp² carbons.
δ ≈ 40-50 ppm -C H₂-N- sp³ carbons.
IR 3200-2800 cm⁻¹ N-H stretch (in -NH₃⁺) Very broad and strong due to extensive hydrogen bonding.
~1650 cm⁻¹ C=C stretch Potentially weak due to symmetry.
1600-1500 cm⁻¹ N-H bend Asymmetric and symmetric bending modes.

Characterization of Intermolecular and Intramolecular Hydrogen Bonding and Charge Transfer Interactions

The dihydrochloride salt structure is dominated by intermolecular hydrogen bonds between the ammonium groups (donors) and the chloride ions (acceptors). mdpi.comnih.gov These interactions are critical to the solid-state packing and solution behavior.

IR Spectroscopy: The position and, more importantly, the broadness of the N-H stretching bands are direct indicators of the strength and diversity of hydrogen bonding. tandfonline.com In the solid state, these bands can be very complex, reflecting the specific crystal packing arrangement.

NMR Spectroscopy: The chemical shift of the N-H protons is highly sensitive to hydrogen bonding. nih.gov In variable-temperature NMR experiments, changes in the NH proton shift can provide thermodynamic information about the hydrogen bonds.

X-ray Crystallography: For solid samples, single-crystal X-ray diffraction would provide definitive proof of the hydrogen bonding network, revealing precise N-H···Cl distances and angles.

Computational Methods: DFT calculations can be used to model the hydrogen-bonded complex between the dication and chloride ions, predicting bond energies and geometries that correlate with spectroscopic results. mdpi.comdntb.gov.ua

While significant charge transfer is not expected in the salt itself, derivatives that form complexes can exhibit charge-transfer bands in their UV-Vis spectra, providing insight into the electronic coupling between the diamine derivative and the acceptor species. nih.gov

Future Directions and Emerging Research Avenues for E but 2 Ene 1,4 Diamine Dihydrochloride

Integration into Novel Catalytic Systems and Cascade Reactions

The bifunctional nature of (E)-But-2-ene-1,4-diamine dihydrochloride (B599025) makes it an attractive building block for the design of innovative catalysts. Future research is anticipated to focus on its incorporation into organocatalytic and metal-based catalytic systems. The fixed trans-configuration of the double bond provides a rigid scaffold that can be exploited to create well-defined catalyst architectures for asymmetric synthesis.

Researchers are exploring the design of 1,3-diamine-derived catalysts for asymmetric Mannich reactions, where primary and tertiary amine groups act cooperatively. nih.gov (E)-But-2-ene-1,4-diamine could serve as a precursor to similar 1,4-diamine catalysts, where the amine functionalities, after suitable modification, could facilitate stereocontrolled transformations.

Furthermore, the integration of this diamine into cascade reactions represents a promising frontier. Cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are highly efficient. The development of organocatalytic cascade reactions, for instance via trienamine activation, allows for the synthesis of complex polycyclic structures from simple starting materials. mdpi.com The structure of (E)-But-2-ene-1,4-diamine is analogous to intermediates used in palladium-catalyzed allylic substitution cascades, suggesting its potential as a substrate or ligand in such sequences for constructing polyheterocycles. researchgate.net

Table 1: Potential Catalytic Applications and Systems

Catalytic System Potential Role of (E)-But-2-ene-1,4-diamine Targeted Reactions
Asymmetric Organocatalysis Chiral ligand or catalyst backbone Mannich reactions, Michael additions nih.gov
Palladium-Catalyzed Reactions Ligand or Substrate Allylic substitution, Cascade cyclizations researchgate.net

Exploration of Expanded Biocatalytic Substrate Scope

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. mdpi.commt.com The inherent stereochemistry of (E)-But-2-ene-1,4-diamine dihydrochloride makes it particularly suitable for enzymatic transformations. Its rigidity is considered advantageous for interactions within enzyme active sites, such as those of transaminases and alcohol dehydrogenases.

Future research will likely involve screening existing enzyme libraries and engineering novel biocatalysts to expand their substrate scope to accept (E)-But-2-ene-1,4-diamine and its derivatives. Structure-guided mutagenesis of enzymes like reductive aminases (RedAms) has proven effective for synthesizing complex chiral amines with multiple stereocenters, a strategy that could be applied to modify this diamine. acs.org The goal would be to develop biocatalytic routes for producing high-value chiral compounds, pharmaceuticals, and polymer precursors. Whole-cell biocatalysis is another strategy that could be optimized for the transformation of this diamine, potentially increasing production yields and process sustainability. mdpi.com

Table 2: Potential Enzyme Classes for Biocatalytic Applications

Enzyme Class Type of Transformation Potential Product
Oxidoreductases (e.g., Reductive Aminases) Asymmetric amination/reduction Chiral diamines, amino alcohols acs.org
Transferases (e.g., Transaminases) Amine group transfer Modified diamines, keto-amines
Lyases Addition/elimination across double bond Functionalized diamines mt.com

Rational Design of Advanced Functional Materials with Tunable Properties

This compound is a recognized building block for polymers and resins. Future research is moving towards the rational design of advanced materials where the specific structure of the diamine is used to control material properties. Its rigidity and defined stereochemistry can be used to impart order and specific mechanical or optical properties to the resulting polymers.

The addition of diamines to polyamide syntheses, for example, has been shown to significantly improve mechanical and rheological properties by inducing structural changes like branching. researchgate.net Similarly, (E)-But-2-ene-1,4-diamine could be used in polycondensation reactions to create novel polymers. rsc.org Research into polymers based on aromatic diamines has yielded materials with applications in sensors, energy storage, and anti-corrosion coatings, suggesting that polymers derived from this unsaturated aliphatic diamine could also exhibit unique electronic or electrochemical properties. researchgate.net

A key area of development is in the synthesis of porous polymers. Aza-Michael addition reactions between multifunctional acrylamides and diamines can produce soft, flexible porous materials whose morphology can be controlled by reaction conditions. mdpi.com The synthesis of novel diamine monomers is also critical for creating advanced polyimides with desirable characteristics like high optical transparency and low dielectric constants for applications in modern electronics. nih.gov

Predictive Computational Modeling for Novel Derivatives and Applications

In silico methods are becoming indispensable tools for accelerating the discovery and design of new molecules and materials. Future research on this compound will heavily leverage predictive computational modeling. Techniques like Density Functional Theory (DFT) and molecular dynamics simulations can be employed to predict the properties of novel derivatives and their interactions with other molecules.

For example, computational studies have been used to investigate the interactions between protonated linear and cyclic diamines and DNA base pairs, identifying key hydrogen bonding patterns and predicting binding affinities. researchgate.net Such models could be used to design derivatives of (E)-But-2-ene-1,4-diamine that target specific biological structures like G-quadruplex DNA, which are of interest in anticancer drug development. researchgate.net

Molecular docking simulations are another powerful tool for predicting how ligands will bind to protein targets. acs.orgnih.gov This approach can be used to screen virtual libraries of derivatives based on the (E)-But-2-ene-1,4-diamine scaffold against various enzymes or receptors, prioritizing the synthesis of compounds with the highest predicted activity. nih.govresearchgate.net These computational methods can significantly reduce the time and cost associated with experimental screening.

Table 3: Computational Methods and Their Applications

Computational Method Application Area Predicted Outcome
Density Functional Theory (DFT) Reaction Mechanisms, Molecular Properties Energetic favorability, electronic structure researchgate.netresearchgate.net
Molecular Dynamics (MD) Biomolecular Interactions, Material Structure Binding stability, conformational changes researchgate.net
Molecular Docking Drug Discovery, Catalyst Design Binding affinity and mode, virtual screening acs.orgnih.govresearchgate.net

Multidisciplinary Approaches for Elucidating Complex Biological Roles

Understanding the full biological potential of this compound requires a multidisciplinary approach that integrates chemistry, biology, and computational science. The compound is already used to study enzyme mechanisms and protein interactions, where its ability to form covalent bonds can modulate protein function.

Future research will likely explore its role as a structural probe or as a precursor to more complex biologically active molecules. Its similarity to biogenic polyamines suggests it could be used to study polyamine interaction pathways. researchgate.net For instance, protonated diamines are known to interact with the major groove of DNA, and computational studies suggest that constrained diamines may have enhanced binding affinity. researchgate.net

Furthermore, diamine derivatives are utilized in various biological assays. For example, N-(1)-Napthylethylene diamine hydrochloride is a key reagent in the Griess reaction for quantifying nitric oxide, a critical signaling molecule in many physiological and pathological processes. mdpi.com This highlights the potential for developing new analytical tools based on the (E)-But-2-ene-1,4-diamine scaffold. By combining synthetic chemistry to create novel derivatives, biochemical assays to test their effects, and computational modeling to understand their interactions, a comprehensive picture of the compound's biological roles and applications can be established. mdpi.com

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